molecular formula C17H15BrN2O4S B3701917 2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3701917
M. Wt: 423.3 g/mol
InChI Key: YNDUAZZNYMAYGO-UHFFFAOYSA-N
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Description

2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Ethoxylation: Introduction of the ethoxy group using ethyl alcohol (ethanol) in the presence of a strong acid catalyst.

    Formation of the Carbamothioyl Group: Reaction of the intermediate with thiourea to introduce the carbamothioyl group.

    Coupling with Benzoic Acid: Final coupling reaction with benzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(3-Bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamoyl}amino)benzoic acid
  • 2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Uniqueness

2-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of both the bromine atom and the ethoxy group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-2-24-14-8-7-10(9-12(14)18)15(21)20-17(25)19-13-6-4-3-5-11(13)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDUAZZNYMAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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